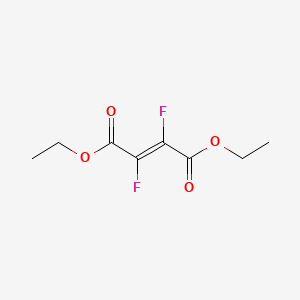

Diethyl 2,3-difluorofumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2,3-Difluorofumarato de dietilo es un compuesto orgánico con la fórmula molecular C8H10F2O4. Es un diester del ácido fumárico, donde dos átomos de flúor se sustituyen en las posiciones 2 y 3 del esqueleto de fumarato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2,3-Difluorofumarato de dietilo se puede sintetizar mediante la esterificación del ácido 2,3-difluorofumárico con etanol. La reacción suele implicar el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa del ácido al éster .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial del 2,3-Difluorofumarato de dietilo no están ampliamente documentados, el enfoque general implicaría procesos de esterificación a gran escala utilizando reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de técnicas avanzadas de purificación, como la destilación y la cristalización, sería esencial para obtener un producto de alta pureza adecuado para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: El 2,3-Difluorofumarato de dietilo se somete a varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de flúor pueden ser sustituidos por nucleófilos en condiciones apropiadas.

Reacciones de reducción: El doble enlace en el esqueleto de fumarato se puede reducir para formar 2,3-difluorosuccinato de dietilo.

Hidrólisis: Los grupos éster se pueden hidrolizar para producir ácido 2,3-difluorofumárico.

Reactivos y condiciones comunes:

Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en presencia de una base.

Reducción: Hidrogenación catalítica usando paladio sobre carbono (Pd / C) como catalizador.

Hidrólisis: Hidrólisis ácida o básica usando ácido clorhídrico o hidróxido de sodio.

Productos principales:

Sustitución: Los productos dependen del nucleófilo utilizado.

Reducción: 2,3-difluorosuccinato de dietilo.

Hidrólisis: ácido 2,3-difluorofumárico.

Aplicaciones Científicas De Investigación

El 2,3-Difluorofumarato de dietilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para introducir grupos fluorados en moléculas diana.

Biología: Se ha investigado por su potencial como sonda bioquímica para estudiar los mecanismos enzimáticos que involucran derivados de fumarato.

Medicina: Se ha explorado por su potencial en el desarrollo de fármacos, particularmente en el diseño de análogos fluorados de compuestos biológicamente activos.

Industria: Se utiliza en la síntesis de productos químicos y materiales especiales con propiedades únicas debido a la presencia de átomos de flúor.

Mecanismo De Acción

El mecanismo por el cual el 2,3-Difluorofumarato de dietilo ejerce sus efectos es principalmente a través de su interacción con moléculas biológicas. Los átomos de flúor pueden formar fuertes enlaces de hidrógeno y alterar las propiedades electrónicas de la molécula, lo que afecta su reactividad e interacciones con enzimas y receptores. El compuesto puede actuar como un inhibidor o un modulador de vías bioquímicas específicas, dependiendo del contexto de su uso .

Compuestos similares:

Fumarato de dimetilo: Otro éster del ácido fumárico, utilizado en el tratamiento de la esclerosis múltiple y la psoriasis.

Fumarato de dietilo: Carece de los átomos de flúor, lo que lo hace menos reactivo en ciertos contextos.

Maleato de dietilo: El isómero cis del fumarato de dietilo, con diferentes propiedades químicas y reactividad.

Singularidad: El 2,3-Difluorofumarato de dietilo es único debido a la presencia de átomos de flúor, que alteran significativamente sus propiedades químicas y biológicas en comparación con los análogos no fluorados. Los átomos de flúor mejoran la estabilidad, la lipofilia y la capacidad del compuesto para participar en interacciones bioquímicas específicas, lo que lo convierte en una herramienta valiosa en la investigación y las aplicaciones industriales .

Comparación Con Compuestos Similares

Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.

Diethyl fumarate: Lacks the fluorine atoms, making it less reactive in certain contexts.

Diethyl maleate: The cis-isomer of diethyl fumarate, with different chemical properties and reactivity.

Uniqueness: Diethyl 2,3-difluorofumarate is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions, making it a valuable tool in research and industrial applications .

Propiedades

Fórmula molecular |

C8H10F2O4 |

|---|---|

Peso molecular |

208.16 g/mol |

Nombre IUPAC |

diethyl (E)-2,3-difluorobut-2-enedioate |

InChI |

InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5+ |

Clave InChI |

PBYMHUNMKVHXHO-AATRIKPKSA-N |

SMILES isomérico |

CCOC(=O)/C(=C(/C(=O)OCC)\F)/F |

SMILES canónico |

CCOC(=O)C(=C(C(=O)OCC)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)